
Chloroacetyl l-aspartic acid anhydride
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Description
Chloroacetyl l-aspartic acid anhydride is a useful research compound. Its molecular formula is C6H6ClNO4 and its molecular weight is 191.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
2.1 Synthesis of Pharmaceutical Compounds
Chloroacetyl L-aspartic acid anhydride is utilized in the synthesis of various pharmaceuticals. It acts as an acylating agent, facilitating the formation of amides and esters from amines and alcohols. This property is crucial in developing new drugs that target specific biological pathways.
- Example Case Study : A study reported the use of chloroacetyl derivatives in synthesizing compounds with potential antitumor activity. The derivatives demonstrated significant cytotoxic effects against cancer cell lines, indicating their potential as lead compounds in cancer therapy .
2.2 Neuroprotective Agents
Research indicates that derivatives of chloroacetyl L-aspartic acid can exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems.
- Example Case Study : In a recent investigation, chloroacetyl derivatives were shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .
Biochemical Research Applications
3.1 Enzyme Inhibition Studies
This compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to cancer and diabetes.
- Example Case Study : A publication highlighted the use of chloroacetyl derivatives to inhibit specific enzymes linked to glycolysis, thereby reducing glucose metabolism in cancer cells .
3.2 Protein Modification
This compound can modify proteins through acylation, which is essential for studying protein function and interactions within biological systems.
- Example Case Study : Researchers have utilized this compound to modify amino acids in peptides, enhancing their stability and bioactivity for therapeutic applications .
Data Table: Summary of Applications
Properties
Molecular Formula |
C6H6ClNO4 |
---|---|
Molecular Weight |
191.57 g/mol |
IUPAC Name |
2-chloro-N-[(3S)-2,5-dioxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C6H6ClNO4/c7-2-4(9)8-3-1-5(10)12-6(3)11/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
AGWOIDFWLQBWLN-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)NC(=O)CCl |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)CCl |
Origin of Product |
United States |
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